molecular formula C15H14Cl2N4O5 B4934854 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol

1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol

Cat. No. B4934854
M. Wt: 401.2 g/mol
InChI Key: LJRKVUVDWQZDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol, also known as BNPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as signal transduction, cell proliferation, and differentiation.

Mechanism of Action

1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol is a potent and selective inhibitor of PKC. It binds to the catalytic domain of PKC and prevents it from phosphorylating its substrate proteins. This leads to the inhibition of downstream signaling pathways that are activated by PKC. 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. It has also been shown to reduce the production of inflammatory cytokines and to protect against ischemia/reperfusion injury in animal models. In addition, 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol is its potency and selectivity for PKC. It has been shown to be more effective than other PKC inhibitors such as staurosporine and calphostin C. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. However, one limitation of 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol is its potential toxicity, which can limit its use in certain experimental settings. It is important to use appropriate safety precautions when handling 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol.

Future Directions

There are several future directions for research on 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol. One area of interest is the development of new therapeutic strategies for cancer and other diseases based on the inhibition of PKC. Another area of interest is the investigation of the role of PKC in the development of neurological disorders such as Alzheimer's disease. Finally, the development of new PKC inhibitors with improved potency and selectivity is an ongoing area of research.
In conclusion, 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol is a potent and selective inhibitor of PKC that has been widely used in scientific research. It has a wide range of biochemical and physiological effects and has potential applications in the development of new therapeutic strategies for cancer and other diseases. Further research is needed to fully understand the mechanisms of action of 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol and to develop new PKC inhibitors with improved potency and selectivity.

Synthesis Methods

1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol can be synthesized by the reaction of 2-chloro-4-nitroaniline with glycidol in the presence of a base such as potassium carbonate. The reaction yields 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development of various diseases such as cancer, diabetes, and Alzheimer's disease. 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol has been used to investigate the role of PKC in these diseases and to develop new therapeutic strategies.

properties

IUPAC Name

1,3-bis(2-chloro-4-nitroanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O5/c16-12-5-9(20(23)24)1-3-14(12)18-7-11(22)8-19-15-4-2-10(21(25)26)6-13(15)17/h1-6,11,18-19,22H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRKVUVDWQZDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCC(CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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